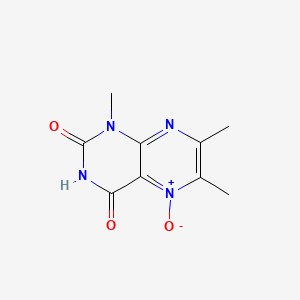
Cetermin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cetermin, also known as transforming growth factor-beta-2, is a member of the transforming growth factor-beta family. It is a multifunctional cytokine that plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis. This compound is involved in various physiological and pathological processes, including wound healing, immune regulation, and cancer progression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cetermin involves recombinant DNA technology. The gene encoding transforming growth factor-beta-2 is inserted into a suitable expression vector, which is then introduced into a host cell, such as Escherichia coli or Chinese hamster ovary cells. The host cells are cultured under specific conditions to express the protein, which is subsequently purified using chromatographic techniques .
Industrial Production Methods
Industrial production of this compound follows a similar approach but on a larger scale. Bioreactors are used to culture the host cells, and the protein is harvested and purified using high-throughput chromatographic systems. The production process is optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Cetermin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized by reactive oxygen species, leading to the formation of disulfide bonds that stabilize its structure.
Reduction: Reducing agents can break the disulfide bonds in this compound, leading to its denaturation.
Substitution: This compound can undergo substitution reactions where specific amino acids are replaced by others through site-directed mutagenesis
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other reactive oxygen species.
Reduction: Dithiothreitol or beta-mercaptoethanol.
Substitution: Site-directed mutagenesis using specific primers and DNA polymerase
Major Products Formed
Oxidation: Stabilized this compound with disulfide bonds.
Reduction: Denatured this compound with broken disulfide bonds.
Substitution: Mutant forms of this compound with altered amino acid sequences
Applications De Recherche Scientifique
Cetermin has a wide range of applications in scientific research:
Chemistry: Used as a model protein to study protein folding and stability.
Biology: Investigated for its role in cellular processes such as proliferation, differentiation, and apoptosis.
Medicine: Explored for its therapeutic potential in wound healing, immune regulation, and cancer treatment.
Industry: Utilized in the production of bioactive materials and as a component in tissue engineering scaffolds
Mécanisme D'action
Cetermin exerts its effects by binding to specific receptors on the cell surface, known as transforming growth factor-beta receptors. This binding activates intracellular signaling pathways, including the SMAD pathway, which regulates gene expression. The activation of these pathways leads to various cellular responses, such as proliferation, differentiation, and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Transforming growth factor-beta-1
- Transforming growth factor-beta-3
- Bone morphogenetic proteins
- Activins
Uniqueness
Cetermin is unique due to its specific role in immune regulation and its involvement in various pathological processes, such as cancer progression. Unlike other members of the transforming growth factor-beta family, this compound has distinct effects on different cell types and tissues, making it a valuable target for therapeutic interventions .
Propriétés
Numéro CAS |
157238-32-9 |
|---|---|
Formule moléculaire |
C10H15NO3 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(3-Methoxyphenyl)vinyl]phenol](/img/structure/B1174749.png)
